2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Overview
Description
- "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" is a chemical compound with significant applications in chemistry, particularly in the synthesis of various derivatives and in studies of molecular structures and reactions.
Synthesis Analysis
- The synthesis of related dihydropyridine carbonitriles involves condensation reactions and treatment with various reagents. For instance, compounds like MFCMP are synthesized through condensation of specific precursors and characterized using spectral data and density functional theory (DFT) calculations (Roushdy et al., 2019).
Molecular Structure Analysis
- The molecular structures of similar dihydropyridine carbonitriles are often analyzed using X-ray diffraction, revealing monoclinic crystal systems and specific molecular symmetries. For example, the structure of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile was determined through single-crystal X-ray diffraction (Jansone et al., 2007).
Chemical Reactions and Properties
- Dihydropyridine carbonitriles undergo various chemical reactions, such as aminomethylation, leading to the formation of novel compounds. The structure and properties of these compounds are often elucidated through spectral and X-ray analysis (Khrustaleva et al., 2014).
Physical Properties Analysis
- The physical properties of dihydropyridine carbonitriles, such as optical absorption and band gap, are studied using experimental and theoretical methods. For example, compounds like MFCMP show direct transitions in optical absorption, indicating their potential in optoelectronic devices (Roushdy et al., 2019).
Chemical Properties Analysis
- The chemical properties of these compounds include their reactivity in various chemical reactions and their potential in synthesizing novel derivatives. The synthesis of trifluoromethylated azaindazole derivatives from related compounds exemplifies their versatility in chemical synthesis (Channapur et al., 2019).
Scientific Research Applications
Synthesis and Characterization :
- This compound has been used in the synthesis of novel molecules such as 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. These molecules have been characterized by various spectral methods and their optical absorption properties have been studied (Roushdy et al., 2019).
Optoelectronics :
- The electrical and photosensitivity characteristics of heterojunctions based on these compounds have been explored, with findings indicating potential applications in optoelectronic devices (Roushdy et al., 2019).
Pharmaceutical Chemistry :
- In pharmaceutical research, derivatives of dihydropyridine have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This includes studies on the structural characteristics and biological activities of these compounds (Ravi et al., 2020).
Materials Science :
- There are studies on the synthesis of trifluoromethylated analogues of dihydropyridine for applications in materials science (Sukach et al., 2015).
Physical Chemistry :
- Research has been conducted on the density, sound speed, and viscosity of dihydropyridine derivatives in different solvents at various temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
Corrosion Inhibition :
- New derivatives of dihydropyridine-3-carbonitrile have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting materials (Ibraheem, 2019).
properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUGBUBVKFSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554901 | |
Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
116548-04-0 | |
Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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